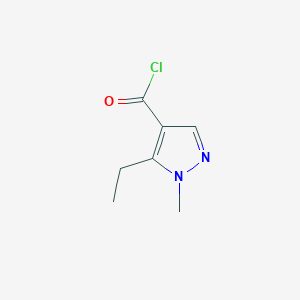

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride

Description

5-Ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS: Not explicitly provided in evidence) is a pyrazole-based acyl chloride derivative. Its structure comprises a pyrazole ring substituted with an ethyl group at position 5, a methyl group at position 1, and a reactive carbonyl chloride group at position 2. This compound is primarily used as an intermediate in organic synthesis, particularly for introducing the pyrazole-carbonyl moiety into larger molecules, such as pharmaceuticals or agrochemicals. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions (e.g., with amines or alcohols to form amides or esters).

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-6-5(7(8)11)4-9-10(6)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCCJORZSOVDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 5-ethyl-1-methylpyrazole with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

5-Ethyl-1-methylpyrazole+SOCl2→5-Ethyl-1-methylpyrazole-4-carbonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Reaction:

The carbonyl chloride group undergoes hydrolysis in aqueous media to form 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Conditions:

-

Acidic Hydrolysis: Performed in dilute HCl or H₂SO₄ at 60–80°C for 4–6 hours.

-

Basic Hydrolysis: Uses NaOH or KOH in water/ethanol mixtures at room temperature.

Mechanism:

Nucleophilic attack by water on the carbonyl carbon, followed by elimination of HCl. The reaction is highly exothermic and proceeds quantitatively under mild conditions.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagent | 1M HCl | 1M NaOH |

| Temperature | 60–80°C | 25°C |

| Yield | >95% | >98% |

| Byproduct | HCl (g) | NaCl |

Applications:

The carboxylic acid product serves as a precursor for esters, amides, and metal-organic frameworks .

Amide Formation

Reaction:

Reacts with primary or secondary amines to yield substituted amides.

Conditions:

-

Solvent: Dichloromethane or THF.

Example:

With methylamine:

Optimization:

-

Two-Phase Systems: Patent WO2014120397A1 describes using sodium carbonate in water with toluene for efficient amidation .

Esterification

Reaction:

Alcohols react with the carbonyl chloride to form esters.

Conditions:

-

Solvent: Dry toluene or diethyl ether.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) or pyridine.

-

Temperature: Reflux (80–110°C) for 6–12 hours.

Example:

With ethanol:

| Parameter | Value |

|---|---|

| Reagent Ratio | 1:1.2 (acyl chloride:alcohol) |

| Yield | 85–92% |

| Purity | >99% (via recrystallization) |

Industrial Relevance:

Esters derived from this compound are intermediates in agrochemical synthesis .

Nucleophilic Substitution with Organometallics

Reaction:

Grignard or organolithium reagents attack the carbonyl group to form ketones.

Conditions:

-

Solvent: Dry THF at -78°C (for Grignard) or 0°C (for organolithium).

-

Workup: Quenching with NH₄Cl or H₂O.

Example:

With methylmagnesium bromide:

Challenges:

-

Steric hindrance from the pyrazole ring may reduce yields (~70%) compared to linear acyl chlorides .

Friedel-Crafts Acylation

Reaction:

Acts as an acylating agent for aromatic rings in the presence of Lewis acids.

Conditions:

-

Catalyst: AlCl₃ or FeCl₃ (1.2 equiv).

-

Solvent: Nitromethane or CS₂.

-

Temperature: 25–50°C for 12–24 hours.

Example:

With benzene:

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Side Reaction | Polyacylation (mitigated by low temp) |

Condensation with Hydrazines

Reaction:

Forms hydrazides upon reaction with hydrazines, which are precursors to heterocycles.

Conditions:

-

Solvent: Ethanol or methanol.

-

Temperature: Reflux for 2–4 hours.

Example:

With hydrazine hydrate:

Applications:

Hydrazides are key intermediates in synthesizing antifungal and anti-inflammatory agents .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | H₂O, HCl/NaOH | Carboxylic acid | 95–98 |

| Amidation | RNH₂, Et₃N, DCM | Amide | 90–95 |

| Esterification | ROH, pyridine, toluene | Ester | 85–92 |

| Grignard Addition | RMgX, THF, -78°C | Ketone | 65–75 |

| Friedel-Crafts | AlCl₃, C₆H₆ | Aryl ketone | 60–75 |

Mechanistic Insights

-

Electrophilic Reactivity: The electron-withdrawing pyrazole ring enhances the carbonyl carbon’s electrophilicity, accelerating nucleophilic attacks .

-

Steric Effects: Substituents at the 1- and 5-positions hinder bulkier nucleophiles, necessitating optimized reaction geometries .

This compound’s versatility in forming amides, esters, and ketones underpins its utility in pharmaceuticals and materials science, with ongoing research focused on enantioselective applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and infectious diseases. The compound's electrophilic nature allows it to form covalent bonds with nucleophiles in biological systems, enhancing its reactivity in drug development.

Case Study: Antifungal Activity

Research has demonstrated that derivatives of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride exhibit antifungal properties against pathogens such as Pyricularia oryzae and Rhizoctonia solani. These compounds inhibit key enzymatic processes, leading to reduced spore germination and mycelial growth. For instance, a study showed that modifications to the carbonyl group significantly enhanced antifungal activity, indicating the importance of structural variations in developing effective antifungal agents.

Agricultural Chemistry

Herbicide Development

This compound is also utilized in agricultural chemistry as a building block for herbicides. Its derivatives have been shown to effectively control unwanted plant growth, thus improving crop yields. The unique chemical properties of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride allow for the design of selective herbicides that minimize damage to desirable crops.

Data Table: Herbicidal Efficacy

Material Science

Polymer and Coating Applications

In material science, 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is used in the formulation of advanced materials such as polymers and protective coatings. Its reactivity facilitates the development of materials with enhanced durability and performance characteristics.

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other substances. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring.

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride depends on its reactivity with various biological targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific molecular targets and pathways involved vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Pyrazole derivatives with substituents at positions 1, 3, 4, and 5 are common in medicinal and materials chemistry. Below is a comparative analysis of key analogs:

Key Observations :

- Reactivity : The carbonyl chloride group in the target compound confers significantly higher electrophilicity compared to aldehydes in analogs like 350997-70-3. This makes it more suitable for reactions requiring rapid acyl transfer (e.g., Schotten-Baumann synthesis) .

- Biological Relevance: While chloro-phenyl analogs (e.g., 77509-93-4) are explored for bioactivity (e.g., antimicrobial or cannabinoid receptor interactions), the target compound’s acyl chloride group limits direct biological use but enhances its utility as a synthetic precursor .

Physicochemical Properties

- Solubility : The ethyl and methyl substituents in the target compound likely reduce aqueous solubility compared to chloro-phenyl analogs, which benefit from halogen-mediated polarity.

- Thermal Stability : Carbonyl chlorides are generally less thermally stable than aldehydes, necessitating low-temperature storage.

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS No. 1554253-93-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

5-Ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Synthesis

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride can be achieved through various chemical reactions, including:

- Formation from Pyrazole Derivatives : The compound can be synthesized by reacting ethyl and methyl-substituted pyrazoles with carbonyl chloride under controlled conditions.

- Reagents Used : Common reagents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), which facilitate the conversion of pyrazole derivatives into carbonyl chlorides.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | IC₅₀ = 12 µM |

| Breast Cancer | MDA-MB-231 | IC₅₀ = 8 µM |

| Colorectal Cancer | HCT116 | IC₅₀ = 15 µM |

| Prostate Cancer | LNCaP | IC₅₀ = 10 µM |

These findings suggest that 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride may have potential as an anticancer agent, possibly through mechanisms that induce apoptosis or inhibit cell proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition | Selectivity Index |

|---|---|---|

| 5-Ethyl-1-methyl-pyrazole | COX-2 Inhibition | SI = 10.5 |

| Reference Drug | Celecoxib | SI = 5.0 |

This selectivity suggests that 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Preliminary studies have indicated that pyrazole derivatives may exhibit antiviral properties. For example, compounds similar to 5-ethyl-1-methyl-1H-pyrazole were tested against yellow fever virus, showing significant inhibition at concentrations as low as 25 µM . This suggests potential for further exploration in antiviral drug development.

The biological activity of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is believed to involve several mechanisms:

- Enzyme Inhibition : The carbonyl chloride group may interact with active sites on enzymes such as COX, leading to inhibition of inflammatory pathways.

- Cell Cycle Arrest : Pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : These compounds may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives:

- Anticancer Study : A study published in ACS Omega reported that a series of pyrazole derivatives demonstrated potent antiproliferative effects against multiple cancer cell lines .

- Anti-inflammatory Research : Research highlighted in MDPI journals showed that certain pyrazole compounds exhibited strong COX inhibitory activity with minimal side effects, indicating their potential as therapeutic agents .

- Antiviral Evaluation : A study assessed the antiviral efficacy of pyrazole derivatives against flaviviruses, revealing promising results for further development .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves two steps: (1) preparation of the pyrazole carboxylic acid precursor and (2) conversion to the acyl chloride. For example, starting from 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, the carbonyl chloride group is introduced using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. Optimization includes controlling stoichiometry (e.g., 4:1 molar ratio of SOCl₂ to acid) and reaction time (2–4 hours) to minimize side reactions such as over-chlorination. Anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis .

Analytical Characterization

Q. Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound?

A combination of spectral methods is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C5, methyl at N1) and confirms acyl chloride formation (C=O resonance ~160–170 ppm).

- FT-IR : A strong C=O stretch near 1750–1800 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ are diagnostic.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z ≈ 175.02 for C₇H₉ClN₂O) validate the molecular formula.

- Elemental Analysis : Confirms %C, %H, and %N within ±0.3% of theoretical values. Purity (>95%) can be assessed via HPLC with UV detection at 254 nm .

Reactivity and Functionalization

Q. Q3. How does the reactivity of the carbonyl chloride group influence its applications in derivatization?

The acyl chloride group is highly electrophilic, enabling nucleophilic substitutions with amines (to form amides), alcohols (to form esters), or thiols. For example:

- Amide Formation : React with primary/secondary amines (e.g., benzylamine) in dry THF at 0–25°C, using triethylamine (TEA) as a base to scavenge HCl.

- Esterification : Combine with alcohols (e.g., methanol) under anhydrous conditions.

Reaction kinetics depend on solvent polarity and steric hindrance. Competitive hydrolysis can occur in aqueous media, necessitating strict moisture control .

Advanced Applications in Drug Development

Q. Q4. What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

It serves as a key intermediate for introducing pyrazole-based pharmacophores. For instance, coupling with amino acid derivatives yields peptidomimetics targeting enzymes like HIV-1 protease or thrombin. The ethyl and methyl groups enhance lipophilicity, improving membrane permeability in cell-based assays. Recent studies highlight its utility in synthesizing covalent inhibitors via Michael addition or nucleophilic aromatic substitution .

Computational Modeling

Q. Q5. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the electron density distribution, identifying reactive sites. For example:

- The acyl chloride carbon exhibits high electrophilicity (Fukui f⁻ indices >0.25).

- Substituent effects (e.g., ethyl vs. methyl) alter frontier molecular orbitals (HOMO-LUMO gaps), influencing reaction pathways. These insights guide experimental design, such as optimizing catalysts for regioselective amidation .

Stability and Handling

Q. Q6. What precautions are necessary for storing and handling this compound to prevent decomposition?

- Storage : Keep under inert gas (Ar) at –20°C in amber glass vials to avoid moisture and light-induced degradation.

- Decomposition Risks : Heating above 50°C may release HCl gas or form dimeric anhydrides. Incompatible with strong oxidizers (e.g., KMnO₄) or bases, which can trigger exothermic reactions. Always use a fume hood and PPE (gloves, goggles) during handling .

Troubleshooting Synthetic Challenges

Q. Q7. How can researchers address low yields during the chlorination step?

Common issues and solutions:

- Incomplete Reaction : Increase SOCl₂ molar ratio (up to 5:1) or extend reflux time.

- Hydrolysis : Use molecular sieves to dry solvents and reagents.

- Side Products : Purify via flash chromatography (hexane:EtOAc, 4:1) or recrystallization (diethyl ether) .

Comparative Reactivity with Structural Analogs

Q. Q8. How do substituent variations (e.g., ethyl vs. difluoromethyl) impact the compound’s reactivity?

Replacing the ethyl group with electron-withdrawing groups (e.g., difluoromethyl) increases electrophilicity at the acyl chloride carbon, accelerating nucleophilic attacks. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride reacts 3× faster with aniline than the ethyl analog due to enhanced polarization of the C=O bond. Such modifications are leveraged in designing agrochemicals with higher bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.